3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 4-chlorobenzoyl group at position 3, a methoxy substituent at position 6, and a 3-methoxyphenylmethyl moiety at position 1.
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO4/c1-30-19-5-3-4-16(12-19)14-27-15-22(24(28)17-6-8-18(26)9-7-17)25(29)21-13-20(31-2)10-11-23(21)27/h3-13,15H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXWDNPELUBJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including metabolic and signaling pathways.
Pharmacokinetics
Based on its chemical structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine.
Result of Action
Compounds with similar structures have been known to exert various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its ability to interact with its targets.
Biological Activity
The compound 3-(4-Chlorobenzoyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline, a class known for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C25H20ClNO4
- Molecular Weight : 433.9 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥95%.
Antitumor Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant antitumor properties. For instance, research on similar structures has demonstrated their ability to inhibit cell proliferation in various cancer types. A notable study found that quinoline derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Case Studies
-
Study on Quinoline Derivatives :
- Objective : To evaluate the antitumor effects of synthesized quinoline derivatives.
- Findings : The study reported that certain derivatives exhibited potent cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
- Mechanistic Insights :
Antimicrobial Activity
Quinoline derivatives are also noted for their antimicrobial properties. Research has shown that they can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory effects as well. Studies suggest that quinoline derivatives can modulate inflammatory cytokines and reduce oxidative stress markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Compound Variation | Biological Activity | Notes |
|---|---|---|
| 4-Chlorobenzoyl substitution | Enhanced antitumor activity | Key for binding affinity |
| Methoxy groups on phenyl rings | Increased solubility and bioavailability | Improves pharmacokinetics |
| Dihydroquinolinone core | Essential for biological activity | Core structure for efficacy |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Quinolinone Derivatives
Key Observations :
- Position 3 : The target compound’s 4-chlorobenzoyl group contrasts with sulfonyl or alternative benzoyl substituents in analogs. Chlorine’s electron-withdrawing nature may enhance binding interactions compared to methoxy or ethoxy groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s melting point and solubility are inferred from analogs. Chlorine and methoxy groups typically reduce solubility in polar solvents compared to amino or sulfonyl substituents .
- Spectral data (e.g., ¹H NMR) for analogs suggest characteristic peaks for benzoyl (δ ~7.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm) .
Pharmacological and Crystallographic Insights
While pharmacological data for the target compound are absent, related quinolinones exhibit diverse bioactivities:
- : Methoxyphenylacrylamides demonstrate moderate bioactivity, suggesting that the target’s 3-methoxyphenylmethyl group could enhance receptor binding .
Crystallographic studies (e.g., using SHELX programs ) reveal that substituents like methoxy or chloro influence hydrogen-bonding networks and crystal packing. For example, 4-chlorobenzoyl may form C–H···O interactions, while methoxy groups participate in O–H···N bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
